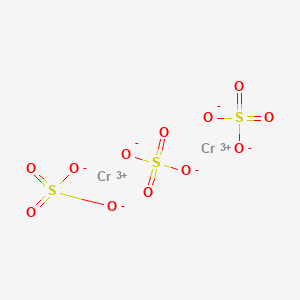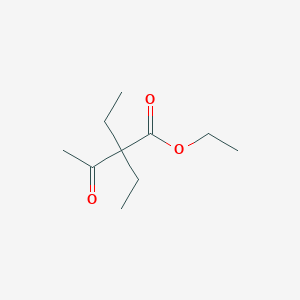
1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide
Overview
Description
1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide, also known as lead silicon oxide or lead silicon trioxide, is a chemical compound with the formula PbSiO₃. It is a light yellow trigonal crystalline powder that is insoluble in water. This compound is widely used in the ceramics and glass industries due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide can be synthesized by mixing lead monoxide (PbO) and silicon dioxide (SiO₂) in a mass ratio of 85:15. The mixture is then calcined and melted at approximately 950°C. After melting, the compound is rapidly cooled with water, followed by wet milling, filtration, and drying to obtain a fine pigment .
Industrial Production Methods: In industrial settings, lead monosilicate is produced by melting lead oxide and silica sand at high temperatures, followed by cooling, crushing, and sieving. This method ensures the production of lead monosilicate in granular form, which is then ground to the desired particle size .
Chemical Reactions Analysis
Types of Reactions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using strong reducing agents.
Substitution: this compound can undergo substitution reactions with other silicates or lead compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lead monosilicate with hydrochloric acid can produce lead chloride and silicic acid .
Scientific Research Applications
1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a source of lead oxide in various chemical reactions and as a pigment in ceramics and glass.
Mechanism of Action
The mechanism by which lead monosilicate exerts its effects involves its interaction with other compounds at the molecular level. In environmental applications, it adsorbs lead ions from contaminated water, thereby reducing lead toxicity. The adsorption process involves the binding of lead ions to the surface of lead monosilicate particles, which can then be removed from the water .
Comparison with Similar Compounds
- Lead bisilicate (PbO·0.03Α1₂O₃·1.95SiO₂)
- Tribasic lead silicate (PbO·0.33SiO₂)
Comparison: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is unique due to its specific composition and properties. Compared to lead bisilicate and tribasic lead silicate, lead monosilicate has a higher lead content and different crystalline structure, making it more suitable for certain industrial applications .
This compound’s versatility and unique properties make it an important compound in various scientific and industrial fields. Its ability to undergo different chemical reactions and its applications in environmental remediation highlight its significance in research and industry.
Properties
IUPAC Name |
dioxido(oxo)silane;lead(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPIWWDEGJLLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11120-22-2 (Parent), Array | |
| Record name | Lead monosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90893100 | |
| Record name | Lead metasilicate (PbSiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-76-0, 11120-22-2 | |
| Record name | Lead monosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead metasilicate (PbSiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD MONOSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















